molecular formula C17H10ClN5S B292048 7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B292048
M. Wt: 351.8 g/mol
InChI Key: CDXAVRMETKKTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile, also known as CTPP, is a heterocyclic compound with potential applications in medicinal chemistry and drug development. This molecule has been found to exhibit promising biological activity, making it an attractive target for further research.

Mechanism of Action

The mechanism of action of 7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell signaling pathways. Specifically, 7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has also been found to exhibit antioxidant activity and to have a protective effect on neuronal cells. It has been suggested that 7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is its relatively simple synthesis method, which makes it accessible for use in laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile and to identify its molecular targets. Finally, there is potential for the development of new derivatives of 7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile with improved pharmacological properties.

Synthesis Methods

The synthesis of 7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves the condensation of 2-phenylthiophene-3-carboxaldehyde with 4-chloro-3-nitropyrazole, followed by reduction of the nitro group and cyclization to form the pyrazolopyrimidine ring. The resulting compound is then subjected to amination to introduce the amino group and cyano group.

Scientific Research Applications

7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to exhibit significant activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have potential as an anti-inflammatory agent, with the ability to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C17H10ClN5S

Molecular Weight

351.8 g/mol

IUPAC Name

7-amino-2-(4-chlorophenyl)-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C17H10ClN5S/c18-11-5-3-10(4-6-11)13-8-15-21-16(14-2-1-7-24-14)12(9-19)17(20)23(15)22-13/h1-8H,20H2

InChI Key

CDXAVRMETKKTCH-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2C#N)N)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2C#N)N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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